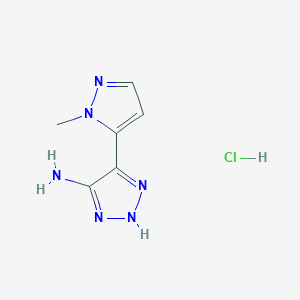

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

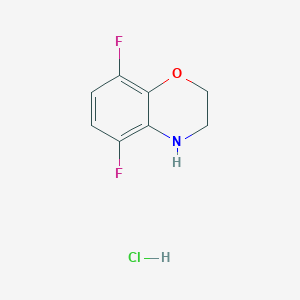

The compound N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound of interest is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the papers. These papers focus on the synthesis and biological activity of various benzothiazole derivatives, which are of interest due to their potential antimicrobial properties and their relevance in green chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through environmentally friendly methods. For instance, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides is reported to use water as the reaction medium, adhering to green chemistry principles and yielding nearly quantitative results . This suggests that similar methods could potentially be applied to synthesize the compound N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The papers provided do not directly discuss the molecular structure of N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, but they do provide insights into the structural features of related compounds. For example, the X-ray molecular structure of a related compound, 2-(butyrylmethylene)-N-(cyclohex-1-enyl)-2,3-dihydro-1,3-benzothiazole, has been reported, which helps in understanding the three-dimensional conformation of such molecules .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can lead to various products depending on the starting materials and reaction conditions. For example, 2,3-dihydro-1,3-benzothiazoles can react with carboxylic anhydrides to yield enamides and N-alkenyl acylketene S,N-acetals . Although the specific chemical reactions of N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide are not described, the reactivity of the benzothiazole moiety and its derivatives under different conditions is well-documented.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The antimicrobial activity of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides has been evaluated, indicating that these compounds have potent antimicrobial properties against various bacterial and fungal species . This suggests that the compound N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide may also exhibit similar properties, although specific data on this compound is not provided.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide derivatives have been studied for their potential antimicrobial properties. For instance, a study by Incerti et al. (2017) synthesized a series of compounds similar to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, evaluating their antimicrobial activity against various bacterial and fungal species. These compounds demonstrated potent activity, with some showing minimal inhibitory concentrations (MIC) in the range of 10.7-21.4 μmol mL-1 × 10-2 and minimum bactericidal concentrations (MBC) of 21.4-40.2 μmol mL-1 × 10-2. The antimicrobial activity was attributed to the specific molecular properties of these compounds (Incerti et al., 2017).

Chemosensory Applications

Research by Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, structurally related to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide, as chemosensors for cyanide anions. These compounds demonstrated a change in color and fluorescence upon interaction with cyanide, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).

Antitumor Activity

A study by Ostapiuk et al. (2017) synthesized a series of compounds related to N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide to investigate their antitumor activity. Two specific derivatives showed high ability to inhibit the in vitro growth of human tumor cells, suggesting that these compounds could be promising in the search for new anticancer agents (Ostapiuk et al., 2017).

Psychotropic Activity

The potential psychotropic properties of N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide derivatives were explored by Zablotskaya et al. (2013). Their research synthesized and characterized a series of derivatives, finding them to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds demonstrated sedative action and high anti-inflammatory activity, with some exhibiting antimicrobial action as well (Zablotskaya et al., 2013).

Mécanisme D'action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological or chemical context in which they are used. For example, the corrosion inhibition efficiency of a synthesized organic compound has been explained on the basis of its structure-dependent electron-donating properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3S/c20-12-9-14(22-13-7-3-1-5-10(12)13)16(21)19-17-18-11-6-2-4-8-15(11)23-17/h1-9H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJITSQRKQKUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3007347.png)

![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)